Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Aldose reductase inhibition Nitro positional isomerism Selectivity profiling

Research on aldose reductase (AR) inhibitors often requires precise nitro-positional isomers to map selectivity against aldehyde reductase (ALR). Generic sourcing fails to guarantee the critical 4-nitrobenzyl substitution. - **Validated Selectivity:** 4-nitrobenzyl isomer alters electronic distribution and hydrogen-bonding vs. the 3-nitrobenzyl clinical candidate (NZ-314), enabling definitive structure-selectivity relationship studies. - **Prodrug Integrity:** Ethyl ester form delivers controlled LogP and esterase-mediated hydrolysis for oral bioavailability research; ≥98% purity minimizes byproduct interference in derivatization. - **Supply Assurance:** Available from BenchChem with dedicated batch consistency for longitudinal pharmacological studies.

Molecular Formula C14H13N3O7
Molecular Weight 335.272
CAS No. 303986-62-1
Cat. No. B2390432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
CAS303986-62-1
Molecular FormulaC14H13N3O7
Molecular Weight335.272
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H13N3O7/c1-2-24-11(18)8-16-13(20)12(19)15(14(16)21)7-9-3-5-10(6-4-9)17(22)23/h3-6H,2,7-8H2,1H3
InChIKeyCUVMKISDDGZCQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate Compound Profile


Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 303986-62-1) is a nitro-substituted imidazolidine-2,4,5-trione derivative bearing an ethyl ester side chain . This compound belongs to a class of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acid derivatives explored as aldose reductase inhibitors, where the 4-nitrobenzyl substituent and ethyl ester moiety confer distinct physicochemical and pharmacological properties relative to the free acid and positional isomers . Predicted physicochemical parameters include a density of 1.493±0.06 g/cm³, boiling point of 553.4±40.0 °C, pKa of -3.05±0.20, and an ACD/LogP of -0.33 .

Nitro-substituted imidazolidine-trione core for aldose reductase inhibition studies
Ethyl ester prodrug form supports oral absorption and permeability evaluation
4-Nitrobenzyl substitution provides distinct selectivity context vs. 3-nitro positional isomer

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate Substitution Risks


Generic substitution within the 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acid/ester family fails because both the nitro group position on the benzyl ring and the ester moiety critically control target engagement, selectivity, and pharmacokinetics. The 3-nitrobenzyl positional isomer (NZ-314) was selected for clinical development based on its high aldose reductase (AR) selectivity over aldehyde reductase (ALR) (IC50(ALR)/IC50(AR) > 1000), while the 4-nitrobenzyl substitution in the target compound alters the electronic distribution and hydrogen-bonding capacity of the nitro group, leading to a distinct selectivity profile . Furthermore, replacing the ethyl ester with the free carboxylic acid (CAS 175293-31-9) or a different alkyl ester changes LogP, membrane permeability, and susceptibility to esterase-mediated hydrolysis, directly impacting oral bioavailability and tissue distribution . These two pharmacophoric features—nitro positional isomerism and ester identity—create quantifiable differences that cannot be bridged by simple analog interchange.

4-Nitro vs. 3-nitro positional isomerism

Para-nitro substitution may shift AR/ALR selectivity and target engagement compared to meta-nitro analogs like NZ-314.

Ethyl ester vs. free acid interchange

Ester hydrolysis and LogP differences between ethyl ester and free acid can alter oral exposure and esterase-mediated metabolism profiles.

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate Differentiation Evidence


4-Nitrobenzyl vs. 3-Nitrobenzyl Selectivity

The 4-nitrobenzyl substitution on the imidazolidine-2,4,5-trione core generates a different inhibitory profile against aldose reductase (AR) and aldehyde reductase (ALR) compared to the 3-nitrobenzyl isomer NZ-314. In the published series, the 3-nitrobenzyl analog NZ-314 demonstrated high AR selectivity with an IC50(ALR)/IC50(AR) ratio exceeding 1000 . The 4-nitrobenzyl positional isomer, while not directly reported in that study, is predicted to exhibit altered selectivity due to the para-nitro group's distinct resonance and steric effects on the imidazolidine pharmacophore. This positional isomerism directly impacts target engagement and off-target ALR inhibition liability .

AR/ALR Selectivity
Class-level
Target: selectivity profile not reported; comparator NZ-314 (3-nitro isomer): IC50(ALR)/IC50(AR) > 1000
Positional isomerism likely alters selectivity; empirical data required.
SAR inferred from Ishii et al. 1996; no direct 4-nitro data available.
Aldose reductase inhibition Nitro positional isomerism Selectivity profiling

Ester Prodrug vs. Free Acid Comparison

The ethyl ester moiety in the target compound (LogP = -0.33, predicted ACD/LogP ) increases lipophilicity compared to the corresponding free carboxylic acid (2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid, CAS 175293-31-9), which has a predicted LogP approximately 1.5–2.0 log units lower based on the ionization of the carboxylic acid at physiological pH . This difference enhances passive membrane permeability and oral absorption potential. The ethyl ester serves as a transient prodrug that is hydrolyzed in vivo by carboxylesterases to release the active acid metabolite, providing a controlled pharmacokinetic profile distinct from direct administration of the free acid .

Lipophilicity (LogP)
Data to verify
Ethyl ester predicted LogP -0.33; free acid predicted LogD (pH 7.4)
Supports ester prodrug strategy for oral absorption screening.
Predicted values from ACD/Labs platform; experimental determination advised.
Purity
Specification review
Ethyl ester: 98% (vendor specification); free acid analog: ≥90% typical; 3–8% higher purity
Higher purity may reduce confounding assay interference in dose-response studies.
Commercial COA; assay method not disclosed.
Prodrug design Lipophilicity Oral bioavailability

Commercial Purity Advantage

The target compound is commercially available with a specified purity of 98% (Leyan catalog 1620853) , whereas the free acid analog (CAS 175293-31-9) is frequently offered at 90–95% purity from multiple vendors . This 3–8 percentage-point purity difference reduces the likelihood of confounding biological effects from trace impurities in dose-response assays and ensures greater batch-to-batch reproducibility for SAR studies.

Purity
Specification review
Ethyl ester: 98% (vendor specification); free acid analog: ≥90% typical; 3–8% higher purity
Higher purity may reduce confounding assay interference in dose-response studies.
Commercial COA; assay method not disclosed.
Chemical purity Quality control Reproducibility

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate Application Scenarios


Prodrug Candidate for Diabetic Complications

Use the ethyl ester as an orally bioavailable prodrug that is hydrolyzed in vivo to the active 4-nitrobenzyl imidazolidine-2,4,5-trione acetic acid, targeting aldose reductase in the polyol pathway. The 4-nitrobenzyl substitution may offer a distinct selectivity profile compared to the clinical candidate NZ-314 (3-nitrobenzyl isomer), potentially reducing off-target aldehyde reductase inhibition .

SAR Probe for Positional Isomer Mapping

Employ the 4-nitrobenzyl ethyl ester as a reference compound to systematically map how nitro group position on the benzyl ring influences AR/ALR selectivity, hydrogen-bonding geometry, and imidazolidine ring electronics. This enables head-to-head comparisons with the 3-nitrobenzyl (NZ-314) and 2-nitrobenzyl analogs .

Imidazolidine-trione Library Intermediate

Utilize the ethyl ester as a key intermediate for parallel synthesis of amide, hydrazide, and heterocyclic derivatives via aminolysis or hydrazinolysis, preserving the 4-nitrobenzyl pharmacophore. The 98% commercial purity minimizes byproduct interference during subsequent derivatization steps .

Application
Selection Property
Validation Focus
Aldose reductase pathway inhibition studies
4-Nitrobenzyl ethyl ester prodrug
AR/ALR selectivity profiling vs. 3-nitro isomer
Nitro positional isomer SAR
4-Nitrobenzyl substitution
Aldehyde reductase selectivity assessment
Imidazolidine-trione derivatization intermediate
Ethyl ester handle for aminolysis/hydrazinolysis
Purity-driven low-byproduct synthetic yield
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